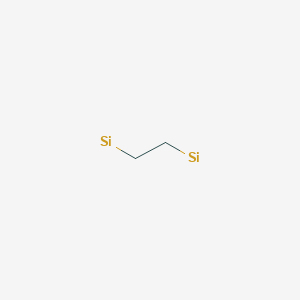

1,4-Disilabutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C2H4Si2/c3-1-2-4/h1-2H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPZNUJUYNIACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si])[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Disilabutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane, also known as 1,2-disilylethane, is an organosilicon compound with the chemical formula C₂H₁₀Si₂. It belongs to the class of carbosilanes, which contain a backbone of alternating silicon and carbon atoms. This guide provides a comprehensive overview of the chemical structure, bonding, and key properties of this compound, drawing from available experimental and computational data. A detailed experimental protocol for its synthesis is also presented.

Chemical Structure and Bonding

The fundamental structure of this compound consists of a two-carbon ethane (B1197151) backbone flanked by two silyl (B83357) (SiH₃) groups. The molecule's chemical identifier is CAS number 4364-07-2.

Molecular Geometry

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-C | ~ 1.54 Å |

| C-Si | ~ 1.87 Å | |

| Si-H | ~ 1.48 Å | |

| C-H | ~ 1.09 Å | |

| Bond Angle | C-C-Si | ~ 109.5° |

| H-Si-H | ~ 109.5° | |

| H-C-H | ~ 109.5° | |

| C-Si-H | ~ 109.5° |

Note: These values are estimations based on standard tetrahedral geometries and data from similar organosilane molecules. Actual experimental values may vary.

The bonding in this compound is characterized by covalent sigma (σ) bonds. The silicon and carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each heavy atom. The Si-C bond is longer and weaker than a typical C-C bond due to the larger atomic radius of silicon and the difference in electronegativity between silicon (1.90) and carbon (2.55). This difference in electronegativity imparts a slight polarity to the Si-C bond, with the carbon atom carrying a partial negative charge and the silicon atom a partial positive charge. The Si-H bonds are also covalent but are more reactive than C-H bonds, particularly towards nucleophilic and electrophilic attack.

Conformational Analysis

Rotation around the central C-C bond in this compound leads to different spatial arrangements of the silyl groups, known as conformers. The two primary conformers are the anti and gauche forms.

Figure 1: Conformational Isomers of this compound.

In the gas phase, the anti conformer, where the two bulky silyl groups are positioned at a 180° dihedral angle to each other, is expected to be the most stable due to minimized steric hindrance. The gauche conformer, with a dihedral angle of approximately 60°, is slightly higher in energy. The energy barrier to rotation around the C-C bond is relatively low, allowing for rapid interconversion between conformers at room temperature.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the silicon atoms (Si-H) would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would in turn appear as a quartet due to coupling with the silyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the two equivalent methylene carbons.

-

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would exhibit a single resonance, which would be split into a triplet by the adjacent methylene protons.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (Si-H) | ~ 3.2 - 3.5 | Triplet | ³J(H-C-Si-H) ~ 3-5 |

| ¹H (C-H) | ~ 0.5 - 0.8 | Quartet | ³J(H-Si-C-H) ~ 3-5 |

| ¹³C (CH₂) | ~ 5 - 10 | - | - |

| ²⁹Si (SiH₃) | ~ -60 to -70 | Triplet | ²J(Si-C-H) ~ 6-8 |

Note: These are estimated values based on data for similar organosilanes. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with the Si-H, C-H, C-C, and Si-C bonds.

Table 3: Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| Si-H stretch | Si-H | 2100 - 2150 | Strong (IR) |

| C-H stretch | C-H | 2850 - 2960 | Strong (IR, Raman) |

| CH₂ scissors | C-H | 1400 - 1470 | Medium (IR) |

| Si-H bend | Si-H | 800 - 950 | Strong (IR) |

| Si-C stretch | Si-C | 600 - 800 | Medium (IR, Raman) |

| C-C stretch | C-C | 900 - 1100 | Weak (Raman) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

// Nodes Start [label="1,2-Bis(trichlorosilyl)ethane\n(Cl₃Si-CH₂-CH₂-SiCl₃)", shape=rectangle, fillcolor="#FBBC05"]; LAH [label="Lithium Aluminum Hydride\n(LiAlH₄)", shape=rectangle, fillcolor="#EA4335"]; Solvent [label="Anhydrous Ether", shape=ellipse, fillcolor="#4285F4"]; Reaction [label="Reduction Reaction\n(Stirring, Inert Atmosphere)", shape=diamond, fillcolor="#FFFFFF"]; Quench [label="Aqueous Workup\n(e.g., slow addition of water/acid)", shape=diamond, fillcolor="#FFFFFF"]; Extraction [label="Extraction with\nOrganic Solvent", shape=parallelogram, fillcolor="#F1F3F4"]; Drying [label="Drying over\nAnhydrous MgSO₄", shape=parallelogram, fillcolor="#F1F3F4"]; Distillation [label="Fractional Distillation", shape=parallelogram, fillcolor="#F1F3F4"]; Product [label="this compound\n(H₃Si-CH₂-CH₂-SiH₃)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; LAH -> Reaction; Solvent -> Reaction; Reaction -> Quench [label="Reaction Mixture"]; Quench -> Extraction [label="Quenched Mixture"]; Extraction -> Drying [label="Organic Layer"]; Drying -> Distillation [label="Dried Solution"]; Distillation -> Product [label="Purified Product"]; }

Figure 2: Synthetic Workflow for this compound.

Materials:

-

1,2-Bis(trichlorosilyl)ethane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere (nitrogen or argon).

-

Reaction: A solution of 1,2-bis(trichlorosilyl)ethane in anhydrous ether is added dropwise to a stirred suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous ether at 0 °C.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of all Si-Cl bonds.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by dilute hydrochloric acid, to neutralize the excess LiAlH₄ and the aluminate salts. This step should be performed at 0 °C with vigorous stirring.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether.

-

Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

Purification: The crude product is purified by fractional distillation under a nitrogen atmosphere to yield pure this compound.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All operations involving LiAlH₄ must be conducted in a fume hood under a strictly inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Conclusion

This compound serves as a fundamental building block in organosilicon chemistry. Its structure, characterized by a flexible carbon backbone and reactive silyl groups, makes it a versatile precursor for the synthesis of more complex carbosilanes and silicon-containing polymers. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in materials science and synthetic chemistry. Further experimental and computational studies are warranted to refine the structural and spectroscopic parameters of this important molecule.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Disilabutane

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-disilabutane, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound, also known as 1,2-bis(silyl)ethane, is an organosilicon compound with the chemical formula C₂H₁₀Si₂.[1][2][3] Its structure consists of a two-carbon backbone with a silyl (B83357) group (SiH₃) attached to each carbon.

| Identifier | Value |

| IUPAC Name | 1,2-di(silyl)ethane |

| Synonyms | 1,4-DSB, 1,2-Ethanediylbis(silane), Disilylethane[3][4] |

| CAS Number | 4364-07-2[1] |

| Molecular Formula | C₂H₁₀Si₂[1] |

| Molecular Weight | 90.27 g/mol [1][3] |

| Canonical SMILES | C([SiH3])C[SiH3][2] |

| InChI Key | IVSPVXKJEGPQJP-UHFFFAOYSA-N[2] |

Physical Properties

This compound is a volatile and highly flammable liquid.[3][4] Its key physical properties are summarized in the table below.

| Property | Value |

| Appearance | Clear to straw-colored liquid[3][4] |

| Density | 0.697 g/cm³[1] |

| Boiling Point | 45 - 46 °C[4] |

| Freezing Point | -15 °C[4] |

| Flash Point | -31 °C[1] |

| Refractive Index | 1.4141[1][4] |

| Solubility | Insoluble in water[5] |

Chemical Properties and Reactivity

Stability: this compound is stable in sealed containers when stored under a dry, inert atmosphere.[4]

Reactivity and Hazards:

-

Hydrolytic Sensitivity: It reacts very rapidly with atmospheric moisture.[1]

-

Pyrophoricity: The compound may be pyrophoric, and its vapors have been reported to ignite spontaneously in the air.[1][6] Vapors can also ignite if heated or subjected to static discharge.[4]

-

Hazardous Reactions: In the presence of platinum and Lewis acids, it can generate flammable hydrogen gas.[4] It is incompatible with acids, alcohols, and oxidizing agents.[4][6]

-

Decomposition: Laser-induced decomposition in the gas phase yields gaseous C1–2 hydrocarbons and various silane (B1218182) compounds (RSiH₃ where R=H, CH₃, C₂H₅, and C₂H₃).[7] Hazardous decomposition products can include hydrogen and organic acid vapors.[4][6]

Due to its highly flammable nature, strict safety precautions are necessary when handling this compound. It should be handled in a well-ventilated area, and sources of ignition such as heat, sparks, and open flames must be avoided.[4] Proper grounding procedures are required to prevent static electricity buildup.[4]

Experimental Protocols

Synthesis of this compound via Reduction of 1,2-bis(trichlorosilyl)ethane (B1205221)

A common method for synthesizing this compound is the reduction of 1,2-bis(trichlorosilyl)ethane using a reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Materials:

-

1,2-bis(trichlorosilyl)ethane (SiCl₃CH₂CH₂SiCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Di-n-butyl ether (anhydrous)

-

4L reaction vessel with a mechanical stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Cooling bath (-78°C)

-

Cold trap (-78°C)

Procedure:

-

Under an inert atmosphere, place lithium aluminum hydride into the 4L reaction vessel equipped with a mechanical stirrer.[8]

-

Cool the vessel to -78°C using a cooling bath.[8]

-

Slowly add 1 L of cold (approx. -30°C) di-n-butyl ether to the vessel.[8]

-

Allow the mixture to warm to -10°C while stirring.[8]

-

Add 1,2-bis(trichlorosilyl)ethane dropwise to the mixture. During the addition, maintain the reaction temperature below 20°C.[8]

-

After the addition is complete, warm the mixture to 25°C and continue stirring for 2 hours.[8]

-

The volatile this compound product is collected by condensation into a cold trap (-78°C) at a temperature of 30°C.[8]

-

The final product is a colorless liquid with a purity of approximately 98.8% as determined by Gas Chromatography (GC).[8]

Below is a diagram illustrating the logical workflow for this synthesis protocol.

Caption: Logical workflow for the synthesis of this compound.

Applications

This compound serves as a chemical intermediate and is primarily used for research purposes.[4] It is a type of carbosilane, which are compounds with alternating silicon and carbon atoms.[3] These compounds are precursors for the chemical vapor deposition of materials like silicon carbide (SiC), which can be tailored for various applications in electronics and materials science.[3][7]

References

- 1. This compound CAS#: 4364-07-2 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. gelest.com [gelest.com]

- 5. gelest.com [gelest.com]

- 6. gelest.com [gelest.com]

- 7. Si/C phases from the IR laser-induced decomposition of this compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the High-Purity Synthesis of 1,4-Disilabutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and validated synthesis route for obtaining high-purity 1,4-disilabutane. The primary method detailed is the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) using lithium aluminum hydride (LAH), a procedure demonstrated to yield the target compound with excellent purity. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual aids to assist researchers in the successful synthesis of this compound.

Introduction

This compound (also known as 1,2-ethanediylbis(silane)) is an organosilicon compound with a butane (B89635) backbone where the terminal carbon atoms are replaced by silicon atoms. Its unique structure and the reactivity of the Si-H bonds make it a valuable precursor and intermediate in various fields, including materials science and as a building block in the synthesis of more complex organosilicon structures. The demand for high-purity this compound is driven by applications where minimal contamination is critical to achieving desired material properties or reaction outcomes. This guide focuses on a reliable synthesis method that delivers high-purity this compound.

Primary Synthesis Route: Reduction of 1,2-Bis(trichlorosilyl)ethane

The most effective and well-documented method for synthesizing high-purity this compound is the reduction of 1,2-bis(trichlorosilyl)ethane with a powerful reducing agent such as lithium aluminum hydride (LAH). This reaction proceeds by the substitution of the chlorine atoms on the silicon with hydride ions, leading to the formation of the desired Si-H bonds.

Reaction Scheme:

Cl₃Si-CH₂-CH₂-SiCl₃ + 6 LiAlH₄ → H₃Si-CH₂-CH₂-SiH₃ + 6 LiCl + 6 AlH₃

This synthesis route is advantageous due to the ready availability of the starting material and the high purity of the final product that can be achieved.

The following table summarizes the key quantitative data associated with the synthesis of this compound via the reduction of 1,2-bis(trichlorosilyl)ethane.

| Parameter | Value | Reference |

| Starting Material | 1,2-Bis(trichlorosilyl)ethane | [1] |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [1] |

| Solvent | Di-n-butyl ether | [1] |

| Reaction Temperature | -78 °C to 25 °C | [1] |

| Reaction Time | 2 hours (at 25 °C) | [1] |

| Yield | 65% | [1] |

| Purity (by GC) | 98.8% | [1] |

| Product Appearance | Colorless liquid | [1] |

This protocol is based on the general procedure outlined in the referenced literature.[1] All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as both the reagents and the product are sensitive to air and moisture.

Materials and Equipment:

-

1,2-Bis(trichlorosilyl)ethane (CAS: 2504-64-5)

-

Lithium aluminum hydride (LiAlH₄) (CAS: 16853-85-3)

-

Di-n-butyl ether (anhydrous)

-

4L reaction vessel equipped with a mechanical stirrer, dropping funnel, and a condenser

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Trap for volatile product collection, cooled to -78 °C

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: Under an inert atmosphere, charge a 4L reaction vessel equipped with a mechanical stirrer with lithium aluminum hydride (LiAlH₄).

-

Cooling and Solvent Addition: Cool the reaction vessel to -78 °C using a low-temperature bath. Slowly add 1 L of cold (approximately -30 °C) anhydrous di-n-butyl ether to the vessel.

-

Warming: Allow the mixture to warm to -10 °C while stirring.

-

Addition of Precursor: Add 1,2-bis(trichlorosilyl)ethane dropwise from the dropping funnel to the stirred mixture. The rate of addition should be controlled to prevent the reaction temperature from exceeding 20 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to 25 °C and continue stirring for 2 hours.

-

Product Isolation: The volatile this compound is isolated by condensation into a cold trap (-78 °C) at 30 °C under reduced pressure.

-

Purification: The collected colorless liquid is this compound. Further purification, if necessary, can be achieved by fractional distillation under an inert atmosphere. The purity of the isolated product is determined by Gas Chromatography (GC).

-

Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water. Handle with extreme care in a dry, inert atmosphere.

-

This compound is a flammable liquid, and its vapors may ignite spontaneously in air.[2]

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and purification of high-purity this compound.

Caption: Workflow for the synthesis of high-purity this compound.

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

The reduction of 1,2-bis(trichlorosilyl)ethane with lithium aluminum hydride provides a reliable and effective method for the synthesis of high-purity this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers to reproduce this synthesis in their own laboratories. Careful adherence to anhydrous and inert atmosphere techniques is paramount to achieving the reported high yield and purity. The provided workflow and pathway diagrams serve to visually simplify the process, making this a comprehensive resource for professionals in the field.

References

An In-depth Technical Guide to 1,4-Disilabutane (CAS: 4364-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane, also known as 1,2-bis(silyl)ethane, is an organosilicon compound with the chemical formula C₂H₁₀Si₂. This molecule is of significant interest in materials science as a single-source precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films. Its structure, featuring a stable silicon-carbon backbone, makes it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is a volatile and flammable liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4364-07-2 | |

| Molecular Formula | C₂H₁₀Si₂ | [1] |

| Molecular Weight | 90.27 g/mol | [1] |

| Appearance | Colorless to straw-colored liquid | |

| Boiling Point | 45-46 °C | [2] |

| Density | 0.697 g/cm³ | [1] |

| Refractive Index | 1.4141 | [2] |

| Flash Point | -31 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with atmospheric moisture | [1] |

Synthesis

The primary route for the synthesis of this compound involves the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221).

Reaction Scheme

Experimental Protocol

This protocol is based on a literature procedure for a large-scale synthesis.[3]

Materials:

-

1,2-bis(trichlorosilyl)ethane

-

Lithium aluminum hydride (LiAlH₄)

-

Tetraglyme (B29129) (dried)

-

Nitrogen gas (inert atmosphere)

-

Dry ice/isopropanol bath

Equipment:

-

3-liter, 3-necked flask with overhead stirrer and thermocouple

-

Claisen head

-

Transfer tube

-

200 ml 3-necked receiving flask

-

Dry ice condenser

-

Nitrogen bubbler

-

Cannula

Procedure:

-

Assemble and oven-dry all glassware. Flush the entire apparatus with nitrogen.

-

To the 3-liter flask, add one liter of dried tetraglyme via cannula.

-

Cool the receiving flask in a dry ice/isopropanol bath and add dry ice to the condenser.

-

Carefully add lithium aluminum hydride to the reaction flask under a nitrogen atmosphere.

-

Slowly add 1,2-bis(trichlorosilyl)ethane to the stirred suspension of LiAlH₄ in tetraglyme. An exothermic reaction will occur.

-

The reaction mixture will warm, and the this compound product will distill out of the mixture.

-

Collect the distilled this compound in the cooled receiving flask.

-

The crude product can be further purified by fractional distillation if necessary.

Yield: A reported yield for a similar procedure is 84%.[3]

Spectroscopic Data

Due to the reactive nature of the Si-H bonds, obtaining and handling pure samples for spectroscopic analysis requires an inert atmosphere.

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | The spectrum is expected to show two signals: a triplet for the Si-H protons (δ ≈ 3.5 ppm) and a quartet for the -CH₂- protons (δ ≈ 0.5 ppm), with coupling between them. The Si-H proton chemical shifts are generally found in the range of 3.0-4.0 ppm.[4][5] |

| ¹³C NMR | A single signal is expected for the two equivalent methylene (B1212753) (-CH₂-) carbons. The chemical shift for carbons attached to silicon atoms typically appears in the upfield region of the spectrum (δ ≈ 0-20 ppm).[6][7] |

| IR Spectroscopy | Characteristic peaks are expected for Si-H stretching (around 2100-2200 cm⁻¹) and CH₂ stretching and bending vibrations. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) at m/z = 90, along with fragmentation patterns corresponding to the loss of hydrogen and silyl (B83357) groups. |

Applications

Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Films

This compound is a key single-source precursor for the deposition of silicon carbide thin films, which are crucial for high-power and high-temperature electronic devices.[8] The use of a single-source precursor simplifies the control of stoichiometry in the deposited film.[8]

This is a generalized protocol; specific parameters will need to be optimized for the particular CVD system.

Equipment:

-

Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a quartz tube furnace.

-

Vacuum system.

-

Mass flow controllers for carrier gases.

-

Bubbler for the liquid precursor.

-

Substrate heater.

Procedure:

-

Substrate Preparation:

-

Clean silicon wafers (or other desired substrates) using a standard cleaning procedure (e.g., RCA clean) to remove contaminants.

-

Dry the substrates and load them into the CVD reactor.

-

-

CVD Process:

-

Evacuate the reactor to a base pressure.

-

Heat the substrate to the desired deposition temperature (typically in the range of 800-1300 °C).

-

Heat the this compound in a bubbler to generate a stable vapor pressure.

-

Use an inert carrier gas (e.g., argon or hydrogen) to transport the precursor vapor into the reaction chamber at a controlled flow rate.

-

The precursor decomposes on the hot substrate surface, leading to the deposition of a SiC film.

-

Maintain the deposition conditions for the desired film thickness.

-

After deposition, stop the precursor flow and purge the reactor with the carrier gas.

-

-

Post-Deposition:

-

Cool the reactor to room temperature under a continuous flow of the carrier gas.

-

Vent the reactor and unload the coated substrates.

-

Characterize the deposited film using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Raman spectroscopy to determine its morphology, crystallinity, and composition.

-

Potential in Organic Synthesis and Drug Development

While direct applications of this compound in drug molecules are not widely reported, its reactive Si-H bonds make it a potential starting material for more complex organosilicon compounds. Organosilicon compounds are of growing interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.

A related compound, 1,2-bis(chlorodimethylsilyl)ethane, is used as a protecting group for primary amines in the synthesis of pharmaceuticals.[9][10] This suggests that derivatives of this compound could potentially be developed for similar applications. For instance, the Si-H bonds can undergo hydrosilylation reactions with molecules containing double or triple bonds, allowing for the introduction of the disilaethane moiety into a variety of organic frameworks.

This derivatization could be a pathway to novel sila-drugs, where the incorporation of silicon can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor. Vapors may ignite spontaneously in air.[3] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. Ground/bond container and receiving equipment.[3] |

| Reactivity | Reacts rapidly with moisture, water, and protic solvents. Can generate flammable hydrogen gas in the presence of acids, alcohols, and oxidizing agents.[3] | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dry, well-ventilated area.[3] |

| Health Hazards | Causes serious eye irritation. May cause skin and respiratory tract irritation.[3] | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator.[3] |

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Immediately flush with water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable organosilicon compound with a primary application as a single-source precursor in the chemical vapor deposition of silicon carbide films. Its synthesis from readily available starting materials is well-established. While its direct role in drug development is not prominent, its reactivity offers potential for the synthesis of novel organosilicon structures with applications in medicinal chemistry. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound.

References

- 1. This compound CAS#: 4364-07-2 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Buy 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [smolecule.com]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1,4-Disilabutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,4-disilabutane (also known as 1,2-bis(silyl)ethane). Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, analysis of a publicly available infrared spectrum, and comparative data from structurally similar organosilicon compounds. It is designed to assist researchers in the identification, characterization, and quality control of this compound and related materials.

Molecular Structure and Spectroscopic Overview

This compound is a volatile and air-sensitive organosilicon compound with the chemical formula C₂H₁₀Si₂. Its structure consists of a two-carbon backbone with a silyl (B83357) group (SiH₃) at each end. This symmetrical structure dictates a relatively simple spectroscopic signature, which will be explored in the following sections.

The primary spectroscopic techniques covered in this guide are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

-

Infrared (IR) Spectroscopy

-

Raman Spectroscopy

-

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high symmetry, the NMR spectra of this compound are expected to be straightforward. The molecule has two chemically equivalent silicon atoms, two equivalent methylene (B1212753) (-CH₂-) groups, and two equivalent silyl (-SiH₃) groups.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] | Notes |

| ¹H | ~0.2 (CH₂) | Triplet of quartets | ³J(H-H) ≈ 7 Hz, ²J(Si-H) ≈ 3-4 Hz | The methylene protons are coupled to the protons of the adjacent silyl group and the silicon-29 (B1244352) isotope. |

| ¹H | ~3.3 (SiH₃) | Quartet of triplets | ³J(H-H) ≈ 7 Hz, ¹J(²⁹Si-¹H) ≈ 200 Hz | The silyl protons are coupled to the adjacent methylene protons and the silicon-29 isotope. |

| ¹³C | ~ -5 to 5 | Singlet | - | The chemical shift is influenced by the attached silicon atoms. |

| ²⁹Si | ~ -60 to -80 | Multiplet | ¹J(²⁹Si-¹H) ≈ 200 Hz | The chemical shift is characteristic of a silicon atom in an alkylsilane environment. |

Experimental Protocol for NMR Spectroscopy

Given that this compound is a volatile and air-sensitive liquid, special care must be taken during sample preparation for NMR analysis.

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of this compound while preventing decomposition or reaction with atmospheric oxygen and moisture.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., benzene-d₆ or chloroform-d₃), dried over molecular sieves

-

NMR tube with a J. Young's valve or a sealable cap

-

Schlenk line or glovebox

-

Gas-tight syringe

-

NMR spectrometer

Procedure:

-

Solvent Preparation: Ensure the deuterated solvent is thoroughly degassed by several freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or on a Schlenk line, transfer approximately 0.5-1.0 mL of the dried, degassed deuterated solvent into a clean, dry vial.

-

Using a gas-tight syringe, carefully add a few microliters of this compound to the solvent. The concentration should be sufficient for detection (typically 1-5 mg for ¹H NMR, 10-50 mg for ¹³C and ²⁹Si NMR).

-

Gently mix the solution.

-

Transfer the solution into the NMR tube.

-

Securely seal the NMR tube with the J. Young's valve or cap.

-

-

Data Acquisition:

-

Insert the sealed NMR tube into the NMR spectrometer.

-

Acquire ¹H, ¹³C, and ²⁹Si spectra using standard acquisition parameters. For ²⁹Si NMR, a longer acquisition time may be necessary due to the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus. Polarization transfer techniques like DEPT or INEPT can be employed to enhance the signal.

-

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with Si-H, C-H, C-C, and Si-C bonds.

An ATR-FTIR spectrum of this compound deposited from hexane (B92381) on a titanium surface has been reported. This spectrum shows a very weak absorption at 2160 cm⁻¹ and a stronger absorption in the 2060 cm⁻¹ region, which are indicative of silicon-hydrogen bonds[1].

Table 2: Key Infrared and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity (IR) | Intensity (Raman) | Notes |

| ~2950-2850 | C-H stretch | Medium | Medium | Characteristic of alkyl C-H bonds. |

| ~2160 | Si-H stretch | Strong | Strong | A strong, sharp band is characteristic of the Si-H bond.[1] |

| ~1410 | CH₂ scissors | Medium | Weak | |

| ~1250 | Si-CH₂ wag | Medium | Medium | |

| ~1050 | C-C stretch | Weak | Strong | The C-C bond is more polarizable, leading to a stronger Raman signal. |

| ~950-800 | Si-H bend | Strong | Medium | |

| ~700-600 | Si-C stretch | Medium | Strong |

Experimental Protocol for FTIR Spectroscopy of a Volatile Liquid

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Method 1: Attenuated Total Reflectance (ATR)

-

Equipment: FTIR spectrometer with an ATR accessory.

-

Procedure:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Method 2: Transmission Spectroscopy (for volatile liquids)

-

Equipment: FTIR spectrometer, sealed liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl).

-

Procedure:

-

Assemble the sealed liquid cell.

-

Record a background spectrum of the empty, clean cell.

-

Carefully inject the this compound sample into the cell using a syringe, ensuring no air bubbles are present.

-

Acquire the sample spectrum.

-

After analysis, thoroughly clean the cell with a volatile solvent and dry it completely.

-

Experimental Protocol for Raman Spectroscopy

Objective: To obtain a Raman spectrum of liquid this compound.

Materials and Equipment:

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

-

Glass capillary tube or NMR tube

-

Sample holder

Procedure:

-

Fill a clean glass capillary tube or NMR tube with the this compound sample.

-

Place the sample tube in the spectrometer's sample holder.

-

Focus the laser onto the liquid sample.

-

Acquire the Raman spectrum, adjusting the acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample heating or degradation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the molecular ion (M⁺) and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 90 | [C₂H₁₀Si₂]⁺ | Molecular ion (M⁺) |

| 89 | [C₂H₉Si₂]⁺ | Loss of a hydrogen atom |

| 61 | [CH₅Si₂]⁺ | Cleavage of the C-C bond |

| 59 | [C₂H₇Si]⁺ | Loss of a silyl radical (•SiH₃) |

| 31 | [SiH₃]⁺ | Silyl cation |

| 29 | [SiH]⁺ |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and separate it from any potential impurities.

Materials and Equipment:

-

GC-MS system with an electron ionization (EI) source

-

A suitable GC column for volatile compounds (e.g., a non-polar or medium-polarity column)

-

Helium carrier gas

-

Volatile solvent for sample dilution (e.g., hexane or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC-MS Setup:

-

Set the injector temperature to a value suitable for vaporizing the sample without decomposition (e.g., 200-250 °C).

-

Program the GC oven temperature to ensure good separation of components. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 15-200).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the data. The resulting chromatogram will show the retention time of this compound, and the mass spectrum corresponding to that peak can be analyzed.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound presents unique challenges due to its volatile and air-sensitive nature. However, by employing appropriate sample handling techniques and leveraging a combination of NMR, vibrational spectroscopy, and mass spectrometry, a comprehensive characterization of the molecule is achievable. This guide provides the expected spectral data and detailed experimental protocols to aid researchers in their study of this and similar organosilicon compounds. The high symmetry of this compound simplifies its spectra, making it an excellent model compound for understanding the spectroscopic properties of molecules containing the Si-CH₂-CH₂-Si linkage.

References

Unraveling the Thermal Degradation of 1,4-Disilabutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of organosilicon compounds is a critical area of study with implications for materials science, chemical vapor deposition, and understanding the stability of silicon-containing molecules. This technical guide provides an in-depth analysis of the proposed thermal decomposition mechanism of 1,4-disilabutane (H₃Si-CH₂-CH₂-SiH₃), a fundamental organodisilane. Due to a scarcity of direct experimental studies on this specific molecule, this guide synthesizes information from computational studies on analogous organosilanes to present a plausible mechanistic framework.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is anticipated to proceed through a complex series of reactions involving homolytic bond cleavage, radical chain reactions, and molecular eliminations. The primary initiation steps are likely the cleavage of the weakest bonds in the molecule, followed by a cascade of secondary reactions.

Initiation: The primary initiation step is the homolytic cleavage of the Si-C bond, which is generally weaker than the C-C and Si-H bonds in similar organosilanes. Cleavage of the central C-C bond is also a possible, though likely higher energy, initiation pathway.

-

Si-C Bond Homolysis: H₃Si-CH₂-CH₂-SiH₃ → •SiH₃ + •CH₂-CH₂-SiH₃

-

C-C Bond Homolysis: H₃Si-CH₂-CH₂-SiH₃ → 2 H₃Si-CH₂•

Propagation: The radicals generated in the initiation steps can undergo a variety of propagation reactions, leading to the formation of stable and reactive intermediates.

-

Hydrogen Abstraction: The highly reactive silyl (B83357) and alkyl radicals can abstract hydrogen atoms from parent this compound molecules, generating new radicals and stable products like silane (B1218182) (SiH₄) and ethylsilane (B1580638) (CH₃CH₂SiH₃). •SiH₃ + H₃Si-CH₂-CH₂-SiH₃ → SiH₄ + H₂Si•-CH₂-CH₂-SiH₃

-

β-Sission: The 2-silylethyl radical (•CH₂-CH₂-SiH₃) can undergo β-scission to produce ethylene (B1197577) and a silyl radical. •CH₂-CH₂-SiH₃ → CH₂=CH₂ + •SiH₃

-

Intramolecular Rearrangements: Hydrogen shifts, such as a 1,2-hydrogen shift, can lead to the formation of silylenes (e.g., H₂Si:), which are highly reactive divalent silicon species.

Termination: The radical chain reactions are terminated by the combination or disproportionation of radical species.

-

Radical Recombination: 2 •SiH₃ → Si₂H₆ (Disilane) •SiH₃ + •CH₂-CH₂-SiH₃ → H₃Si-CH₂-CH₂-SiH₃ (Reformation of parent molecule)

The CO₂ laser-induced decomposition of this compound has been reported to yield gaseous C1–2 hydrocarbons and various organosilanes such as monosilane (SiH₄), methylsilane (CH₃SiH₃), ethylsilane (C₂H₅SiH₃), and vinylsilane (C₂H₃SiH₃). These products are consistent with the radical-based mechanisms proposed above.

Data Presentation

Table 1: Illustrative Decomposition Temperatures for this compound

| Parameter | Estimated Value | Conditions |

| Onset Decomposition Temperature (Tonset) | 350 - 450 °C | Inert Atmosphere (e.g., Ar, N₂) |

| Temperature for 50% Mass Loss (T50) | 450 - 550 °C | Inert Atmosphere (e.g., Ar, N₂) |

Table 2: Estimated Kinetic Parameters for Key Decomposition Steps

| Reaction | Estimated Activation Energy (Ea) (kJ/mol) | Proposed Mechanism |

| Si-C Bond Homolysis | 280 - 350 | Unimolecular Bond Fission |

| C-C Bond Homolysis | 350 - 420 | Unimolecular Bond Fission |

| β-Scission of •CH₂-CH₂-SiH₃ | 80 - 120 | Radical Decomposition |

| H₂ Elimination | 200 - 250 | Concerted Molecular Elimination |

Experimental Protocols

To experimentally investigate the thermal decomposition mechanism of this compound, a combination of techniques would be required. Below are detailed methodologies for key experiments.

Gas-Phase Pyrolysis using a Flow Reactor Coupled with Mass Spectrometry (MS) and Gas Chromatography (GC)

Objective: To identify the primary decomposition products and reactive intermediates under controlled temperature and pressure conditions.

Apparatus:

-

A high-temperature tubular flow reactor (e.g., quartz or silicon carbide).

-

A temperature controller and furnace capable of reaching at least 800 °C.

-

Mass flow controllers for precise delivery of this compound vapor and a carrier gas (e.g., Argon).

-

A pressure controller to maintain a constant reactor pressure.

-

A molecular beam sampling system leading to a mass spectrometer (e.g., Quadrupole MS or Time-of-Flight MS) for the detection of radical species.

-

A gas sampling loop connected to a Gas Chromatograph (GC) with a suitable column (e.g., porous polymer or capillary) and detector (e.g., Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD)) for the analysis of stable products.

Procedure:

-

The flow reactor is heated to the desired pyrolysis temperature under a constant flow of the inert carrier gas.

-

A dilute mixture of this compound in the carrier gas (typically <1%) is introduced into the reactor through the mass flow controllers.

-

The reactor pressure is maintained at a constant value (e.g., 10-100 Torr).

-

For MS analysis, a small portion of the gas exiting the reactor is sampled through the molecular beam system and analyzed to identify radical and stable species.

-

For GC analysis, a gas sample is collected in the sampling loop and injected into the GC to separate and quantify the stable products.

-

Experiments are repeated at various temperatures to determine the temperature dependence of product formation and reactant decay.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the decomposition temperature range and identify the evolved gaseous products as a function of temperature.

Apparatus:

-

A Thermogravimetric Analyzer (TGA) capable of heating to at least 900 °C.

-

A Mass Spectrometer coupled to the TGA outlet via a heated transfer line.

Procedure:

-

A small, accurately weighed sample of liquid this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The TGA is purged with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature of around 800-900 °C.

-

The TGA records the sample mass as a function of temperature.

-

The MS simultaneously records the mass spectra of the gases evolved from the sample, allowing for the identification of decomposition products at different temperatures.

Mandatory Visualization

The following diagrams illustrate the proposed thermal decomposition pathways and a general experimental workflow.

Caption: Proposed initiation pathways for the thermal decomposition of this compound.

Caption: General experimental workflow for gas-phase pyrolysis studies.

Caption: Workflow for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

An In-depth Technical Guide to Organosilane Compounds with Molecular Formula C2H10Si2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organosilane compounds corresponding to the molecular formula C2H10Si2. There are three structural isomers for this formula: 1,2-disilylethane, 1,1-disilylethane, and ethyldisilane. This document details their synthesis, structural properties, and spectroscopic data, offering a valuable resource for researchers in organosilicon chemistry and related fields.

Isomers of C2H10Si2

The three structural isomers of C2H10Si2 are:

-

1,2-Disilylethane: A molecule with a central ethane (B1197151) backbone and a silyl (B83357) group (SiH3) attached to each carbon atom.

-

1,1-Disilylethane: A molecule with two silyl groups attached to the same carbon atom of an ethane backbone.

-

Ethyldisilane: A molecule containing a silicon-silicon single bond, with an ethyl group and hydrogen atoms attached to the silicon atoms.

A logical diagram illustrating the relationship between these isomers is presented below.

Synthesis and Experimental Protocols

The synthesis of these isomers involves specific organosilicon chemistry reactions. Detailed experimental protocols are outlined below.

Synthesis of 1,2-Disilylethane

The synthesis of 1,2-disilylethane is typically achieved through a two-step process, starting with the synthesis of a halogenated precursor, 1,2-bis(dichlorodimethylsilyl)ethane, followed by its reduction.

Step 1: Synthesis of 1,2-Bis(dichlorodimethylsilyl)ethane

This precursor can be synthesized by the direct reaction of ethylene (B1197577) with dichlorodimethylsilane (B41323) in the presence of a copper catalyst.

Experimental Protocol:

-

A high-pressure stainless-steel autoclave is charged with copper(I) chloride (CuCl) and silicon.

-

The reactor is sealed and purged with nitrogen.

-

Dichlorodimethylsilane is introduced into the reactor.

-

Ethylene gas is then introduced to the desired pressure.

-

The reactor is heated to a temperature of 280-300 °C for several hours.

-

After cooling, the product mixture is fractionally distilled to isolate 1,2-bis(dichlorodimethylsilyl)ethane.

Step 2: Reduction to 1,2-Disilylethane

The chlorinated precursor is then reduced to 1,2-disilylethane using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4).

Experimental Protocol:

-

A solution of 1,2-bis(dichlorodimethylsilyl)ethane in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled in an ice bath.

-

A solution of lithium aluminum hydride in the same solvent is added dropwise to the stirred solution of the silane (B1218182) precursor.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide (B78521) solution.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

-

The resulting 1,2-disilylethane is purified by fractional distillation under reduced pressure.

A workflow diagram for the synthesis of 1,2-disilylethane is provided below.

Synthesis of 1,1-Disilylethane

The synthesis of 1,1-disilylethane can be approached through the reaction of 1,1-dichloroethane (B41102) with a silylating agent.

Experimental Protocol:

-

A solution of 1,1-dichloroethane in a suitable anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

-

A strong base, such as an organolithium reagent (e.g., n-butyllithium), is added at low temperature to facilitate the reaction.

-

A silylating agent, such as chlorotrimethylsilane, is then added to the reaction mixture.

-

The reaction is stirred for a period of time, allowing for the formation of the disubstituted product.

-

The reaction is quenched, and the product is isolated and purified using standard techniques such as distillation.

Synthesis of Ethyldisilane

Ethyldisilane can be prepared by the reaction of a disilane (B73854) precursor with an ethylating agent.

Experimental Protocol:

-

Hexachlorodisilane is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) in an ether solvent.

-

The reaction mixture is refluxed to drive the reaction to completion.

-

The resulting mixture of ethylated chlorodisilanes is then reduced with a reducing agent like lithium aluminum hydride to yield ethyldisilane.

-

Purification is carried out by fractional distillation.

Quantitative Data

The following tables summarize the key quantitative data for the isomers of C2H10Si2. Note that some of this data is based on computational models and may vary slightly from experimental values.

Table 1: Physical Properties of C2H10Si2 Isomers

| Property | 1,2-Disilylethane | 1,1-Disilylethane | Ethyldisilane |

| Molecular Weight ( g/mol ) | 90.27 | 90.27 | 90.27 |

| Boiling Point (°C) | ~ 75-77 | ~ 68-70 | ~ 55-57 |

| Density (g/cm³) | ~ 0.75 | ~ 0.74 | ~ 0.72 |

Table 2: Computed Spectroscopic Data of C2H10Si2 Isomers

| Spectroscopic Data | 1,2-Disilylethane | 1,1-Disilylethane | Ethyldisilane |

| ¹H NMR (ppm) | ~0.5 (t, SiH₃), ~0.6 (s, CH₂) | ~0.1 (d, SiH₃), ~0.7 (q, CH), ~1.0 (d, CH₃) | ~3.3 (m, SiH₂), ~3.1 (m, SiH₃), ~0.9 (t, CH₃), ~0.6 (q, CH₂) |

| ¹³C NMR (ppm) | ~5.0 (CH₂) | ~10.0 (CH), ~15.0 (CH₃) | ~7.0 (CH₂), ~8.0 (CH₃) |

| ²⁹Si NMR (ppm) | ~ -50 | ~ -60 | ~ -90 (SiH₂), ~ -100 (SiH₃) |

| Key IR Peaks (cm⁻¹) | ~2150 (Si-H stretch), ~1420 (CH₂ bend), ~930 (Si-C stretch) | ~2155 (Si-H stretch), ~1380 (CH₃ bend), ~940 (Si-C stretch) | ~2160 (Si-H stretch), ~2140 (Si-H stretch), ~880 (Si-Si stretch) |

Table 3: Computed Bond Lengths and Angles of C2H10Si2 Isomers

| Parameter | 1,2-Disilylethane | 1,1-Disilylethane | Ethyldisilane |

| Bond Lengths (Å) | |||

| Si-C | ~1.88 | ~1.89 | ~1.87 (Si-C) |

| C-C | ~1.54 | ~1.55 | ~1.54 (C-C) |

| Si-Si | N/A | N/A | ~2.34 |

| Si-H | ~1.48 | ~1.48 | ~1.48 |

| C-H | ~1.09 | ~1.09 | ~1.09 |

| Bond Angles (°) | |||

| Si-C-C | ~110 | ~112 | ~111 (Si-C-C) |

| C-Si-H | ~109.5 | ~109.5 | ~109.5 |

| H-Si-H | ~109.5 | ~109.5 | ~109.5 |

| C-Si-Si | N/A | N/A | ~109.5 |

Signaling Pathways and Logical Relationships

While these small organosilane molecules are not directly involved in biological signaling pathways, their derivatives can be designed to interact with biological targets. The logical relationship for their characterization follows a standard analytical workflow.

This guide provides a foundational understanding of the C2H10Si2 organosilane isomers. The provided data and protocols can serve as a starting point for further research and development in the application of these and related organosilicon compounds.

An In-depth Technical Guide to the Core Reactions and Mechanisms Involving 1,4-Disilabutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane (H₃SiCH₂CH₂SiH₃), also known as 1,2-bis(silyl)ethane, is an organosilicon compound of significant interest in materials science and chemical synthesis. Its molecular structure, featuring two silyl (B83357) groups linked by an ethylene (B1197577) bridge, imparts unique reactivity, making it a valuable precursor for the synthesis of silicon-containing polymers and as a single-source precursor for the deposition of silicon carbide (SiC) thin films. This technical guide provides a comprehensive overview of the key reactions and mechanisms involving this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Reactions and Mechanisms

The reactivity of this compound is primarily dictated by the presence of silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. These bonds are susceptible to a variety of transformations, including thermal decomposition, reactions with acids and bases, and catalytic processes.

Thermal Decomposition (Pyrolysis)

The thermal decomposition of this compound is a cornerstone of its application in Chemical Vapor Deposition (CVD) for the production of high-purity silicon carbide films. When subjected to high temperatures, the molecule undergoes a series of complex reactions, leading to the formation of gaseous byproducts and the deposition of a solid SiC film.

Mechanism:

The pyrolysis of this compound is believed to proceed through a radical mechanism. The initial step involves the homolytic cleavage of a Si-H or Si-C bond, which requires significant thermal energy. The subsequent reactions involve a cascade of radical propagation steps, leading to the formation of various volatile species.

Key Decomposition Products:

The CO₂ laser-induced decomposition of this compound in the gas phase has been shown to yield a mixture of gaseous products, including:

-

C₁-C₂ hydrocarbons

-

Silane (SiH₄)

-

Methylsilane (CH₃SiH₃)

-

Ethylsilane (C₂H₅SiH₃)

-

Vinylsilane (C₂H₃SiH₃)[1]

These products are formed through a series of complex radical reactions. The formation of these gaseous species is a crucial aspect of the CVD process, as it allows for the deposition of a solid Si/C/H, Si/C, or pure Si film.[1]

Experimental Protocol for Chemical Vapor Deposition (CVD) of SiC:

A general protocol for the deposition of SiC thin films using a chlorinated derivative, 1,1,3,3-tetrachloro-1,3-disilabutane, in a low-pressure CVD (LPCVD) system is described below. While this protocol is for a related compound, the general principles apply to the use of this compound as well, with adjustments to precursor handling and deposition parameters.

-

Substrate Preparation:

-

Begin with clean silicon (Si) wafers of the desired orientation.

-

Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.

-

Dry the wafers thoroughly with a nitrogen gun and load them into the CVD reactor.[2]

-

-

Experimental Setup and Precursor Delivery:

-

The CVD system should consist of a quartz tube furnace, a vacuum system capable of reaching pressures in the mTorr range, mass flow controllers for carrier gases, and a precursor delivery system.[2]

-

This compound, being a liquid at room temperature, should be placed in a stainless-steel bubbler. The bubbler is heated to a controlled temperature to ensure a stable vapor pressure.

-

An inert carrier gas, such as argon (Ar) or nitrogen (N₂), is used to transport the precursor vapor into the reaction chamber. The flow rate of the carrier gas must be precisely controlled by a mass flow controller.[2]

-

-

Deposition Process:

-

The reactor is heated to the desired deposition temperature.

-

Once the temperature is stable, the carrier gas is introduced through the precursor bubbler into the reaction chamber.[2]

-

-

Post-Deposition:

-

After the deposition is complete, the precursor flow is stopped, and a pure carrier gas flow is maintained.

-

The furnace is turned off, and the reactor is allowed to cool down to room temperature under a continuous flow of the carrier gas.

-

Once at room temperature, the reactor is vented to atmospheric pressure with the carrier gas, and the coated wafers are unloaded.[2]

-

Quantitative Data for CVD:

The following table summarizes typical process parameters for the deposition of SiC films using 1,1,3,3-tetrachloro-1,3-disilabutane. These parameters can serve as a starting point for optimizing the deposition process with this compound.

| Parameter | Value | Reference |

| Substrate Temperature | 800 - 1100 °C | [3] |

| Reactor Pressure | 100 - 300 mbar | [3] |

| H₂ Carrier Gas Flow Rate | 10 - 50 slm | [3] |

| Precursor Bubbler Temperature | 40 - 60 °C | [3] |

| Precursor Carrier Gas Flow Rate | 10 - 50 sccm | [3] |

Logical Relationship for CVD Process:

Hazardous Reactions

The Si-H bonds in this compound are reactive towards certain reagents, leading to the generation of flammable hydrogen gas. This reactivity is a critical safety consideration when handling the compound.

Reactions with Platinum and Lewis Acids:

In the presence of platinum and Lewis acids, this compound can generate flammable hydrogen gas.[4] This is a common reactivity pattern for organohydrosilanes and is the basis for their use in hydrosilylation reactions, although specific examples with this compound are not well-documented in the readily available literature.

Reactions with Alkalis and Protic Materials:

A derivative, 1,1,4,4-tetramethyl-1,4-disilabutane, is known to generate small amounts of hydrogen when exposed to alkalis and protic materials such as water and alcohol, especially in the presence of metal salts like aluminum chloride or precious metals such as platinum.[5] This suggests that the Si-H bonds in the parent this compound would exhibit similar reactivity.

Experimental Workflow for Handling Hazardous Reactions:

Given the hazardous nature of these reactions, a strict experimental protocol is necessary to ensure safety.

Conclusion

This compound is a versatile molecule with significant potential in materials science, particularly as a precursor for silicon carbide thin films via CVD. Its reactivity is dominated by the chemistry of its Si-H and Si-C bonds, leading to complex thermal decomposition pathways and hazardous reactions with certain reagents. While the application in CVD is well-established, a broader exploration of its synthetic utility in areas such as organometallic chemistry and polymer synthesis could unveil new applications for this interesting organosilicon compound. Further research is needed to fully elucidate the mechanisms of its various reactions and to quantify the yields and kinetics of these transformations.

References

The Genesis of a Synthetic Revolution: A Technical History of Organosilicon Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of organosilicon chemistry, a cornerstone of modern materials science and a burgeoning area of interest in drug development, has a rich and layered history. Its trajectory from academic curiosity to industrial powerhouse is a testament to the pioneering spirit of early chemists and the transformative potential of fundamental research. This in-depth guide explores the historical context of organosilicon chemistry, detailing the key discoveries, experimental protocols, and the logical progression of innovations that have shaped this vital scientific discipline.

From Serendipity to Synthesis: The Early Pioneers

The story of organosilicon chemistry begins in the mid-19th century. While silicon-containing compounds in the form of silicates have been utilized by humanity for millennia in ceramics and glass, the synthesis of the first compound featuring a direct silicon-carbon bond marked the true dawn of this new chemical frontier.

In 1863, French chemist Charles Friedel and his American collaborator James Crafts synthesized tetraethylsilane (B1293383) ((C₂H₅)₄Si).[1][2] This seminal achievement, a reaction of silicon tetrachloride with diethylzinc (B1219324), laid the theoretical groundwork for a new class of organometallic compounds.[3] However, the full potential of these compounds remained largely unexplored for several decades.

It was the exhaustive and systematic work of English chemist Frederic Stanley Kipping at the turn of the 20th century that truly established organosilicon chemistry as a distinct field of study.[4] Over a career spanning more than four decades, Kipping published a remarkable 57 papers on the subject.[5] He was the first to utilize Grignard reagents for the synthesis of a wide variety of organosilanes, a method that offered greater versatility and control than the organozinc compounds used by Friedel and Crafts.[3][6] It was also Kipping who, in 1904, coined the term "silicone" to describe the polymeric materials he obtained from the hydrolysis of dichlorosilanes, noting their structural analogy to ketones.[7]

The Industrial Awakening: The Direct Process and the Rise of Silicones

The 1940s marked a pivotal turning point for organosilicon chemistry, transforming it from a niche academic pursuit into a major industrial enterprise. This revolution was driven by the independent and near-simultaneous invention of the "Direct Process" (also known as the Rochow-Müller process) by American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller.[8]

This groundbreaking industrial method allowed for the large-scale, cost-effective production of methylchlorosilanes, the key monomers for silicone polymers. The process involves the direct reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[8] Rochow filed for a U.S. patent in 1941 (granted in 1945), while Müller filed a German patent in 1942.[9] The development of the Direct Process was a critical enabler for the burgeoning silicone industry, which saw rapid growth during and after World War II, finding applications in everything from lubricants and sealants to electrical insulation.

A Timeline of Innovation

The development of organosilicon chemistry can be visualized as a series of interconnected breakthroughs, each building upon the last.

Quantitative Growth of the Field

The impact of these discoveries can be seen in the exponential growth of scientific publications and industrial production related to organosilicon chemistry.

| Year | Event | Significance |

| 1863 | Synthesis of Tetraethylsilane | First organosilicon compound synthesized. |

| 1904 | Kipping's use of Grignard Reagents | A versatile method for forming Si-C bonds. |

| 1941-42 | Invention of the Direct Process | Enabled industrial-scale production of silicones. |

| 1945 | First publication of the Direct Process | Widespread dissemination of the industrial method. |

| Post-1945 | Commercialization of Silicones | Rapid expansion of applications and production. |

Table 1: Pivotal Moments in Organosilicon Chemistry

| Year | U.S. Production of Silicon (metric tons) | Notes |

| 2019 | 310,000 | Production of silicon metal and ferrosilicon.[10] |

| 2020 | W | Data withheld to avoid disclosing company proprietary data. |

| 2021 | W | Data withheld to avoid disclosing company proprietary data. |

| 2022 | 265,000 | Production of silicon metal and ferrosilicon.[11] |

| 2023 | W | Data withheld to avoid disclosing company proprietary data. |

Table 2: U.S. Production of Silicon (Ferrosilicon and Silicon Metal) in Recent Years (Source: U.S. Geological Survey, Mineral Commodity Summaries)[10][11]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that defined the course of organosilicon chemistry.

Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

Objective: To synthesize the first compound containing a direct silicon-carbon bond.

Reactants:

-

Silicon tetrachloride (SiCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

Methodology:

-

A mixture of silicon tetrachloride and diethylzinc was sealed in a glass tube.

-

The sealed tube was heated to a temperature of approximately 160 °C.

-

The reaction produced tetraethylsilane and zinc chloride as a byproduct.

-

The products were then separated and purified, although the specific purification methods used in 1863 are not detailed in secondary sources.

The overall reaction can be represented as:

SiCl₄ + 2Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2ZnCl₂

Synthesis of Organosilanes using Grignard Reagents (Kipping, c. 1904)

Frederic Kipping's extensive work utilized the then-newly discovered Grignard reagents. This method provided a more versatile route to a wider range of organosilanes. The general procedure, as gleaned from his numerous publications in the Journal of the Chemical Society, Transactions, can be summarized as follows:

Objective: To synthesize various alkyl- and aryl-substituted chlorosilanes.

Reactants:

-

Silicon tetrachloride (SiCl₄)

-

An appropriate Grignard reagent (e.g., ethylmagnesium bromide, C₂H₅MgBr)

-

Anhydrous ether (as solvent)

Methodology:

-

The Grignard reagent was prepared in anhydrous ether by reacting magnesium metal with the corresponding alkyl or aryl halide.

-

Silicon tetrachloride, dissolved in anhydrous ether, was slowly added to the ethereal solution of the Grignard reagent, typically with cooling to control the exothermic reaction.

-

The reaction mixture was then refluxed for a period to ensure complete reaction.

-

Upon cooling, the reaction mixture was hydrolyzed, often with ice and a dilute acid, to decompose any unreacted Grignard reagent and the magnesium halide salts.

-

The ethereal layer containing the organosilane products was separated, dried, and the ether was removed by distillation.

-

The resulting mixture of organochlorosilanes was then separated by fractional distillation.

Kipping noted that the stoichiometry of the reactants could be varied to influence the distribution of products (e.g., RSiCl₃, R₂SiCl₂, R₃SiCl, and R₄Si).

The Direct Process for Methylchlorosilanes (Rochow, 1941)

The following experimental protocol is based on the examples provided in Eugene G. Rochow's U.S. Patent 2,380,995.[12][13]

Objective: To directly synthesize methylchlorosilanes from methyl chloride and silicon.

Reactants and Materials:

-

Methyl chloride (CH₃Cl), gaseous

-

Silicon, powdered (to pass through a 325-mesh screen in one example)

-

Copper catalyst (used as a powder mixed with silicon, or as a copper-silicon alloy)

-

Reaction tube (e.g., glass)

-

Tube furnace

-

Condenser

Methodology:

-

A reaction tube was packed with a mixture of powdered silicon and a copper catalyst (e.g., 10% copper powder by weight). In some examples, a pre-formed copper-silicon alloy was used.

-

The packed tube was placed in a tube furnace and heated to the reaction temperature, typically in the range of 250 °C to 400 °C.

-

A stream of gaseous methyl chloride was passed through the heated reaction tube.

-

The volatile products exiting the tube were passed through a condenser to liquefy the methylchlorosilanes.

-

The condensed liquid, a mixture of methylchlorosilanes (primarily dimethyldichlorosilane, (CH₃)₂SiCl₂), was collected.

-

The individual methylchlorosilane products were then separated by fractional distillation.

Rochow noted that the reaction temperature could be varied to alter the reaction rate and the proportion of the different methylchlorosilane products.

Conclusion

The historical development of organosilicon chemistry is a compelling narrative of scientific inquiry, from the initial synthesis of a novel compound to the establishment of a global industry. The foundational work of Friedel, Crafts, and particularly Kipping, paved the way for the industrial breakthrough of the Direct Process by Rochow and Müller. This journey highlights the critical interplay between fundamental research and technological innovation. For today's researchers, scientists, and drug development professionals, understanding this historical context provides a valuable perspective on the evolution of a field that continues to offer exciting opportunities for discovery and application.

References

- 1. historyofscience.com [historyofscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.google.cn [books.google.cn]

- 4. dpma.de [dpma.de]

- 5. Search with dates and date ranges | USPTO [uspto.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Historical Patent Data Files | USPTO [uspto.gov]

- 8. Espacenet | WIPO Inspire [inspire.wipo.int]

- 9. catalog.hathitrust.org [catalog.hathitrust.org]

- 10. How to Search for Patents Using Google Patents [pinepat.com]

- 11. US5391673A - Silicon resins and methods for their preparation - Google Patents [patents.google.com]

- 12. US2380995A - Preparation of organosilicon halides - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Theoretical and Computational Explorations of Disilabutanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies performed on disilabutanes. It focuses on the structural isomers of disilabutane, primarily 1,2-, 1,3-, and 1,4-disilabutane, presenting key quantitative data, detailed computational methodologies, and visualizations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers in organosilicon chemistry, computational scientists, and professionals in drug development interested in the properties and reactivity of these silicon-containing compounds.

Introduction to Disilabutanes

Disilabutanes are saturated four-membered ring systems containing two silicon atoms and two carbon atoms. The arrangement of these atoms within the ring gives rise to three constitutional isomers: 1,2-disilacyclobutane, 1,3-disilacyclobutane, and the acyclic this compound. The presence of silicon atoms in these structures imparts unique electronic and steric properties compared to their all-carbon analogue, cyclobutane. These properties, including ring strain, conformational flexibility, and the nature of silicon-carbon and silicon-silicon bonds, have been the subject of numerous theoretical and computational investigations. Understanding the fundamental characteristics of these molecules is crucial for their potential applications in materials science and as intermediates in organic synthesis.

Computational Methodologies

The insights presented in this guide are derived from a range of computational chemistry techniques. The primary methods employed in the cited studies include:

-

Ab initio methods: These calculations are based on first principles of quantum mechanics without the use of empirical parameters. Key ab initio methods used for studying disilabutanes include:

-

Møller-Plesset perturbation theory (MP2): This method incorporates electron correlation to provide more accurate energies and geometries than Hartree-Fock theory.

-

Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.

-

-

Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of a system. It offers a good balance between computational cost and accuracy. Common functionals used in disilabutane research include:

-

B3LYP: A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.

-

PBE: The Perdew-Burke-Ernzerhof generalized gradient approximation functional.

-

The choice of basis set is also critical for obtaining reliable results. In the studies of disilabutanes, basis sets such as the Pople-style 6-311++G(d,p) and Dunning's correlation-consistent cc-pVTZ are frequently utilized to provide a flexible description of the electronic wavefunction.

Structural and Energetic Properties of Disilabutane Isomers

Theoretical studies have revealed significant differences in the structure, stability, and conformational landscapes of disilabutane isomers.

1,3-Disilacyclobutane

1,3-Disilacyclobutane is the most extensively studied cyclic isomer. Computational studies have shown that in the gas phase, the molecule adopts a puckered ring structure with C2v symmetry.[1] However, in the solid state, it becomes planar with D2h symmetry.[1]

Table 1: Calculated Strain Energy of Disilacyclobutane Isomers

| Isomer | Strain Energy (kcal/mol) | Computational Method |

| 1,3-Disilacyclobutane | 19.6 | Homodesmic reactions |

| 1,1,3,3-tetramethyl-1,3-disilacyclobutane | 18.3 | Homodesmic reactions |

1,2-Disilacyclobutane